molecular formula C16H12ClFN2 B11840335 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11840335
M. Wt: 286.73 g/mol
InChI Key: GJVIVQUQRPGAFN-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a tetrahydroquinoline core, which is recognized as a privileged scaffold in the development of biologically active molecules . Tetrahydroquinoline derivatives are extensively investigated for their potential as anticancer agents, with studies showing they can inhibit cancer cell proliferation and suppress colony formation and migration in cell lines such as HCT-116 . The structural motif is also relevant in the search for new anti-infective agents, with some derivatives demonstrating promising antimicrobial and antimycobacterial activities . The specific substitution pattern on this core structure—including the chloro, cyano, and 2-fluorophenyl groups—makes it a versatile precursor for further chemical exploration. Researchers can utilize this compound to synthesize more complex, tricyclic fused heterocycles, such as various types of pyrimidoquinolines, which are known to exhibit a broad spectrum of pharmacological properties, including antitumor, antibacterial, and antimalarial activities . This product is intended for research purposes as a key building block in the synthesis of novel compounds for biological evaluation. Safety Information: This chemical is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information. Intended Use: This product is solely for use in laboratory research by qualified professionals.

Properties

Molecular Formula

C16H12ClFN2

Molecular Weight

286.73 g/mol

IUPAC Name

2-chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C16H12ClFN2/c17-16-12(9-19)15(10-5-1-3-7-13(10)18)11-6-2-4-8-14(11)20-16/h1,3,5,7H,2,4,6,8H2

InChI Key

GJVIVQUQRPGAFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via sequential enamine formation, Knoevenagel condensation, and intramolecular cyclization (Fig. 1). Cyclohexanone reacts with ammonium acetate to generate an enamine intermediate, which undergoes Knoevenagel condensation with 2-fluorobenzaldehyde. Malononitrile then participates in a nucleophilic attack, followed by cyclization to form the tetrahydroquinoline core. Chlorination at position 2 is achieved in situ using N-chlorosuccinimide (NCS).

Critical Parameters

  • Catalyst : HCl (10 mol%) in ethanol yields superior results compared to acetic acid.

  • Temperature : Reflux conditions (78–80°C) ensure complete conversion within 6–8 hours.

  • Molar Ratios : A 1:1:1:1 ratio of cyclohexanone, aldehyde, ammonium acetate, and malononitrile minimizes side products.

ParameterOptimal ValueYield Impact
Catalyst (HCl)10 mol%+25%
Reaction Time8 hours85–90%
SolventEthanol88% purity

Post-Synthesis Functionalization

For analogs requiring late-stage modifications, a two-step approach is employed:

Core Synthesis Followed by Chlorination

  • Tetrahydroquinoline Formation : Cyclohexanone, 2-fluorobenzaldehyde, and malononitrile react under microwave irradiation (100°C, 30 min) to yield 4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

  • Electrophilic Chlorination : NCS (1.2 equiv) in DMF at 0–5°C introduces the chloro group at position 2 with 92% regioselectivity.

Advantages :

  • Avoids competing side reactions during cyclization.

  • Enables precise control over chlorination position.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 1.45–1.82 (m, 4H, cyclohexyl CH₂), 2.60 (t, J = 6.0 Hz, 2H, CH₂), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 7.12–7.48 (m, 4H, fluorophenyl), 8.21 (s, 1H, Ar–H).

  • ¹³C NMR : δ 22.5 (CH₂), 25.8 (CH₂), 115.3 (C≡N), 118.9–160.1 (fluorophenyl carbons), 162.4 (C–F).

  • IR (KBr) : 2220 cm⁻¹ (C≡N stretch), 1590 cm⁻¹ (C–F).

Elemental Analysis

ElementCalculated (%)Observed (%)
C65.3865.12
H4.524.60
N9.769.68

Industrial-Scale Adaptations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry enhances reproducibility and reduces reaction time. A tubular reactor with a residence time of 20 minutes at 100°C achieves 87% yield, compared to 78% in batch.

Solvent Recycling

Ethanol recovery systems reduce production costs by 40%, with no loss in product purity.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The 2-position selectivity depends on electronic effects from the nitrile group. Using DMF as a solvent enhances electrophilic attack at the electron-rich position.

Byproduct Formation

Side products like N-acetyl derivatives (≤5%) are minimized by controlling ammonium acetate stoichiometry .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Antagonism of P2X7 Receptors

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as antagonists of P2X7 receptors, which are implicated in various inflammatory and neurodegenerative diseases. The compound has demonstrated efficacy in inhibiting P2X7 receptor activity, suggesting its role in developing treatments for conditions such as chronic pain and neuroinflammation .

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives exhibit antitumor properties. The structure of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile allows for interaction with cellular pathways involved in cancer cell proliferation and apoptosis. Preliminary studies have shown promising results in vitro against various cancer cell lines .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. In vitro assays have indicated that it can inhibit pro-inflammatory cytokines, which positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Synthesis and Characterization

The synthesis of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the tetrahydroquinoline core followed by halogenation and nitrile introduction.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsConditions
1CyclizationAniline derivativesAcidic medium
2HalogenationChlorine gas or Cl-containing reagentsRoom temperature
3Nitrile formationSodium cyanide or equivalentBasic conditions

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Study A: Investigated the anti-inflammatory effects in an animal model of arthritis. Results indicated a significant reduction in joint swelling compared to controls.
  • Study B: Focused on its antitumor capabilities against breast cancer cell lines (MCF-7). The compound showed an IC50 value lower than many standard chemotherapeutics.
  • Study C: Explored its mechanism as a P2X7 receptor antagonist using molecular docking studies that predicted strong binding affinity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituents at positions 2, 4, and 3 of the tetrahydroquinoline core:

Compound Name Position 2 Substituent Position 4 Substituent Position 3 Substituent Key Structural Features
Target Compound Cl 2-Fluorophenyl CN Ortho-fluorine enhances electronegativity
2c () Cl Pyridin-4-yl CN Pyridine ring introduces π-π stacking
3 () NH₂ Phenyl CN Amino group increases solubility
12 () S-(2-oxo-2-phenylethyl) 4-Methoxyphenyl CN Thioether linker for flexibility
2-Mercapto-4-(trifluoromethyl)-... () SH CF₃ CN Trifluoromethyl enhances lipophilicity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group in the target compound provides moderate EW effects compared to the stronger CF₃ group in .
  • Heterocyclic vs. Aromatic Substituents : Pyridinyl (2c) and phenyl (3) groups at position 4 alter electronic density, affecting binding to biological targets like kinases .

Physicochemical Properties

Comparative data on melting points (m.p.), solubility, and stability:

Compound Name m.p. (°C) Solubility Trends Stability Notes
Target Compound Not reported Likely low (hydrophobic fluorophenyl) Stable under neutral conditions
2a () 245–247 Low (crystalline structure) Hygroscopic due to dimethylamino
2b () 153–155 Moderate (hydroxyl group) Sensitive to oxidation
2-Mercapto-4-(trifluoromethyl)-... () 216 Very low (CF₃ and SH groups) Air-sensitive (thiol oxidation)

Key Observations :

  • The 2-fluorophenyl group likely reduces solubility compared to hydroxylated analogues (e.g., 2b) but improves membrane permeability .
  • Higher melting points in chlorinated/pyridinyl derivatives (e.g., 2a, 2c) suggest stronger crystal lattice interactions .

Key Observations :

  • Chlorinated derivatives (e.g., target compound, 2c) often require halogenation steps under controlled conditions .
  • Fluorinated and trifluoromethylated compounds may need specialized fluorinating agents, increasing synthetic complexity .

Biological Activity

2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is C16H14ClFC_{16}H_{14}ClF with a molecular weight of approximately 285.74 g/mol. The compound features a tetrahydroquinoline core structure which is often associated with various biological activities.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. One study highlighted the synthesis of quinoline derivatives that displayed potent inhibition against cancer cell proliferation with IC50 values in the nanomolar range. Notably, a derivative with a c-Met IC50 value of 0.59 nM was identified as a multitargeted receptor tyrosine kinase inhibitor .

Antiviral Activity

Recent studies have demonstrated that quinoline derivatives possess antiviral properties. In vitro evaluations revealed that certain derivatives inhibited the dengue virus serotype 2 (DENV2) effectively. The mechanism of action typically involves interference at an early stage of the viral lifecycle, reducing the production of infectious virions .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been assessed for their antimicrobial activity. Some studies indicate that modifications to the quinoline structure can enhance activity against both Gram-positive and Gram-negative bacteria. For example, specific substitutions on the phenyl ring have been linked to increased antibacterial potency .

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be influenced by various structural modifications:

Substituent Effect on Activity
2-Chloro groupEnhances binding affinity to target receptors
2-Fluoro groupIncreases lipophilicity and bioavailability
Tetrahydroquinoline coreEssential for maintaining biological activity

Case Studies

  • Anticancer Studies : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines (A549, H460). The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .
  • Antiviral Studies : In a study focusing on dengue virus inhibition, derivatives showed varying degrees of effectiveness with selectivity indices indicating favorable therapeutic windows. The most effective compound exhibited an IC50 value of 0.49 µM with minimal cytotoxicity .
  • Antimicrobial Evaluations : A comparative study on the antimicrobial efficacy of several tetrahydroquinoline derivatives indicated that specific structural modifications led to enhanced activity against resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and how can intermediates be characterized?

Methodological Answer:

  • Multi-step synthesis : Begin with a cyclocondensation reaction between a substituted cyclohexanone and a fluorophenyl acetonitrile derivative under acidic conditions. Use catalytic HCl or p-TsOH to facilitate ring closure.
  • Intermediate purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates.
  • Characterization : Confirm intermediates via 1H^1H-NMR (δ 7.2–8.1 ppm for fluorophenyl protons), 13C^{13}C-NMR (δ 110–125 ppm for nitrile carbons), and mass spectrometry (ESI-MS: [M+H]+ expected ~325–330 m/z) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • X-ray crystallography : Resolve single crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze bond angles (e.g., C–Cl bond ~1.73 Å) and torsion angles to confirm tetrahydroquinoline ring conformation. Compare with published analogs (e.g., similar compounds in show mean C–C bond deviation <0.003 Å) .
  • Spectroscopic cross-validation : Use FT-IR to identify nitrile stretches (~2220 cm1^{-1}) and fluorophenyl C–F vibrations (~1220 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental data for this compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps (e.g., calculated ~4.5 eV) with experimental UV-Vis spectra (λmax ~280 nm in acetonitrile). Adjust solvent models (PCM) to account for dielectric effects .
  • Electrochemical validation : Perform cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to correlate redox potentials with computed ionization potentials .

Q. What strategies mitigate low yields in cyclization steps caused by steric hindrance from the 2-fluorophenyl group?

Methodological Answer:

  • Microwave-assisted synthesis : Apply controlled heating (100–120°C, 30 min) to enhance reaction kinetics and reduce side products.
  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl2, FeCl3) to stabilize transition states. For example, ZnCl2 increased cyclization yields by 15–20% in related tetrahydroquinolines .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond angles vs. computational models) be addressed?

Methodological Answer:

  • Error analysis : Re-examine crystallographic refinement parameters (e.g., R-factor <0.05 for high reliability). For example, reported R = 0.051, suggesting minor disorder in the tetrahydroquinoline ring .
  • Dynamic vs. static disorder : Use temperature-dependent XRD (100–298 K) to distinguish thermal motion from structural anomalies.

Methodological Tables

Table 1 : Comparative Yields Under Different Cyclization Conditions

CatalystTemperature (°C)SolventYield (%)Purity (HPLC)
HCl80EtOH4592%
p-TsOH100Toluene6295%
ZnCl2120 (microwave)DMF7898%

Table 2 : Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalReference Compound Data
1H^1H-NMRδ 2.5–3.2 (m, 4H, tetrahydro ring)δ 2.6–3.1 in
13C^{13}C-NMRδ 115.2 (C≡N)δ 114.8 in

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